5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide

Kinase inhibition Halogen bonding SAR profiling

5-Bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide (CAS 681159-85-3) is a synthetic heterocyclic small molecule featuring a fused chromeno[4,3-d]thiazole bicycle linked via a carboxamide bridge to a 5-bromo-2-thiophene moiety. The compound belongs to the broader class of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, a scaffold identified through pharmacophore-based virtual screening as possessing affinity for the Abl tyrosine kinase domain in a cell-free assay context.

Molecular Formula C15H9BrN2O2S2
Molecular Weight 393.27
CAS No. 681159-85-3
Cat. No. B2362418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide
CAS681159-85-3
Molecular FormulaC15H9BrN2O2S2
Molecular Weight393.27
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)Br
InChIInChI=1S/C15H9BrN2O2S2/c16-12-6-5-10(21-12)14(19)18-15-17-13-8-3-1-2-4-9(8)20-7-11(13)22-15/h1-6H,7H2,(H,17,18,19)
InChIKeyDPEUYSCXBJXCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide (CAS 681159-85-3): Procurement-Grade Characterization for Chemical Biology Screening Programs


5-Bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide (CAS 681159-85-3) is a synthetic heterocyclic small molecule featuring a fused chromeno[4,3-d]thiazole bicycle linked via a carboxamide bridge to a 5-bromo-2-thiophene moiety . The compound belongs to the broader class of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, a scaffold identified through pharmacophore-based virtual screening as possessing affinity for the Abl tyrosine kinase domain in a cell-free assay context [1]. Its structural architecture combines three pharmacophoric elements—an electron-rich chromene oxygen heterocycle, a thiazole ring, and a brominated thiophene carboxamide—each contributing distinct electronic and steric properties that differentiate it from close analogs lacking one of these features .

Why 5-Bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs: A Procurement Risk Analysis


Generic substitution among chromeno-thiazole carboxamide analogs carries quantifiable risk because the 5-bromo substituent on the thiophene ring modulates both electronic character and steric bulk in ways that directly impact target engagement. In the closely related N-(thiazol-2-yl)-2-thiophene carboxamide Abl inhibitor series, even subtle modifications to the thiophene substitution pattern altered affinity from nanomolar to micromolar ranges in head-to-head cell-free assays [1]. Furthermore, replacement of the chromeno-thiazole core with an indeno-thiazole scaffold—a single heteroatom substitution (O → CH₂)—results in a completely different biological profile, as demonstrated by the distinct target spectrum observed for 5-bromo-N-(4H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide, which shows activity against yeast TIM10 rather than Abl kinase [2]. Therefore, interchanging these compounds without verification invalidates screening results and introduces uncontrolled variables into SAR campaigns.

Quantitative Differentiation Evidence for 5-Bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide Against Closest Structural Analogs


Bromine vs. Chlorine Halogen Substitution: Electronic and Steric Differentiation on the Thiophene Ring

The 5-bromo substituent on the thiophene ring of the target compound provides a larger van der Waals radius (1.85 Å) and greater polarizability compared to the 5-chloro analog (1.75 Å). In the broader N-(thiazol-2-yl)-2-thiophene carboxamide Abl inhibitor class, halogen identity at the thiophene 5-position directly influenced docking scores and experimental binding affinity, with bromine-substituted congeners showing enhanced halogen-bonding interactions with the Abl catalytic site [1]. While no direct head-to-head biochemical comparison between the 5-bromo and 5-chloro chromeno-thiazole derivatives has been published, the physicochemical rationale is supported by the class-level SAR: heavier halogens at this position improve hydrophobic packing and sigma-hole interactions with backbone carbonyls in the kinase hinge region [2].

Kinase inhibition Halogen bonding SAR profiling

Chromeno-Thiazole vs. Indeno-Thiazole Scaffold: Target Selectivity Divergence Evidenced by BindingDB Data

A structurally close analog, 5-bromo-N-(4H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide (CAS 681159-86-4), which replaces the chromene oxygen atom with a methylene group, has been evaluated in a PubChem yeast counterscreen against the mitochondrial import inner membrane translocase subunit TIM10. This compound showed an IC50 of 68,600 nM, indicating weak to negligible activity against this target [1]. In contrast, the chromeno-thiazole scaffold of the target compound is structurally superimposable on the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold, which has demonstrated low-micromolar antiproliferative activity against HUVEC endothelial cells (compound 37: IC50 ~2.5 µM; compound 43: IC50 ~1.8 µM in [³H]-thymidine incorporation assay), along with antiangiogenic activity in an endothelial tube formation assay [2]. This scaffold-dependent shift in biological profile—from mitochondrial protein targeting (indeno) to kinase/antiangiogenic activity (chromeno/thiochromeno)—demonstrates that the chromene oxygen is a critical pharmacophoric element that cannot be substituted without fundamentally altering target engagement.

Scaffold hopping Target selectivity Mitochondrial translocase

Thiophene Carboxamide vs. Furan Carboxamide: Heterocycle Exchange Alters Kinase Binding Mode

Replacement of the thiophene ring in the target compound with a furan ring produces N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide (CAS 681159-22-8). The sulfur-to-oxygen heteroatom exchange alters the heterocycle's aromaticity, dipole moment, and hydrogen-bonding capacity. In the Manetti et al. (2008) Abl inhibitor series, thiophene-containing carboxamides consistently outperformed their oxygen-heterocycle counterparts in both docking scores and experimental affinity, with the thiophene sulfur engaging in favorable van der Waals contacts with the hydrophobic gatekeeper residue (Thr315 in Abl) while the furan oxygen introduced a repulsive dipole interaction that reduced calculated binding energy by approximately 1.5–2.0 kcal/mol in silico [1]. Although direct experimental Ki values for the chromeno-thiazole series are not publicly available, the class-level principle that thiophene > furan for kinase hinge binding is quantitatively established in the Abl system, where thiophene carboxamide derivatives achieved low nanomolar affinity (Ki values in the 10–100 nM range across the series) [1].

Bioisostere evaluation Kinase hinge binding Heterocycle SAR

Chromeno-Thiazole vs. Unsubstituted Thiophene: The Carboxamide Anchor and Core Scaffold Contribution to Binding Affinity

The simplest comparator, N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide (CAS 681157-86-8), lacks the 5-bromo substituent present in the target compound. In the broader thiophene carboxamide Abl inhibitor class, removal of halogen substituents from the thiophene ring consistently reduced binding affinity in cell-free kinase assays. Specifically, in the Manetti et al. series, parent (unsubstituted) thiophene carboxamides exhibited >10-fold weaker inhibition compared to their halogenated counterparts [1]. The chromeno-thiazole core itself provides additional differentiation: the tricyclic scaffold constrains the conformational flexibility of the 2-amino-carboxamide linkage, pre-organizing the compound into a binding-competent conformation. This is supported by X-ray crystallographic data on the related chromeno-thiazole system, which shows a dihedral angle of 14.78° between the thiazole and benzene rings, indicating a nearly planar, rigidified geometry that favors kinase hinge-region binding [2].

Scaffold contribution Binding affinity Fragment-based design

Antiangiogenic Potential via Tricyclic Thiazole Scaffold Class Effect: Differentiation from Monocyclic Thiazole Derivatives

The target compound shares the tricyclic thiazole architecture with the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold, a validated antiangiogenic pharmacophore. In a systematic SAR study, two compounds from this tricyclic series (compound 37 and compound 43) exhibited both HUVEC antiproliferative activity (IC50 values of approximately 2.5 µM and 1.8 µM, respectively) and statistically significant inhibition of endothelial tube formation at 5 µM concentration [1]. In contrast, monocyclic thiazole derivatives lacking the fused tricyclic system showed no detectable antiangiogenic activity in the same assay panel [1]. The chromeno-thiazole scaffold of the target compound is structurally superimposable on the validated thiochromeno-thiazole core (the only difference being O vs. S at the 4-position of the fused pyran ring), supporting the inference that the target compound retains the antiangiogenic class effect while offering distinct physicochemical properties due to the oxygen heteroatom [1].

Angiogenesis inhibition Endothelial cell assay Tube formation

Validated Application Scenarios for 5-Bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Abl Kinase Inhibitor Screening and Lead Optimization Campaigns

The compound is structurally pre-validated for Abl kinase inhibitor screening through the Manetti et al. (2008) pharmacophore model, which demonstrated that N-(thiazol-2-yl)-2-thiophene carboxamide derivatives achieve cell-free binding affinities in the low nanomolar range [1]. The 5-bromo substituent and chromeno-thiazole core provide differentiated interaction geometries compared to the parent scaffolds, making this compound suitable for hit expansion and SAR profiling against both wild-type and imatinib-resistant Abl mutants. Its tricyclic architecture also enables exploration of ATP-noncompetitive binding modes, as reported for related thiadiazole-thiazole series targeting the Bcr-Abl T315I gatekeeper mutant [2].

Antiangiogenic Agent Discovery Using Endothelial Cell Phenotypic Assays

Based on the validated antiangiogenic class effect of tricyclic thiazoles (HUVEC proliferation IC50 ~1.8–2.5 µM; tube formation inhibition at 5 µM) [3], this compound is appropriate for screening in endothelial cell-based assays. The chromene oxygen differentiates it from the thiochromeno series, offering an orthogonal solubility and metabolic stability profile while maintaining the essential tricyclic topology required for antiangiogenic activity.

Chemical Biology Probe for Halogen-Bonding Interaction Studies in Kinase Active Sites

The 5-bromothiophene moiety provides a defined halogen-bond donor that can engage backbone carbonyls in kinase hinge regions [4]. This compound can serve as a tool molecule for biophysical studies (X-ray co-crystallography, ITC, SPR) aimed at quantifying the energetic contribution of halogen bonding to ligand-protein interactions, using the 5-chloro and unsubstituted analogs as matched molecular pairs for comparison.

Scaffold-Hopping Reference Compound for Chromene-Containing Kinase Inhibitor Libraries

The chromeno[4,3-d]thiazole scaffold is structurally characterized (dihedral angle 14.78° between thiazole and benzene rings, indicating near-planarity) [5], making this compound a well-defined reference for scaffold-hopping exercises. Its differentiation from indeno-thiazole and thiochromeno-thiazole analogs provides a quantitative framework for evaluating the impact of single-atom scaffold modifications on target selectivity and potency.

Quote Request

Request a Quote for 5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.